Maoyerabdosin

Description

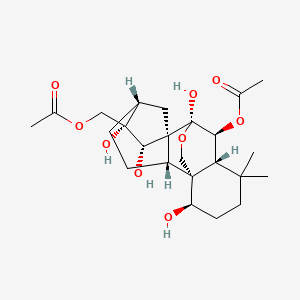

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,5R,6S,7S,8S,9S,10S,11R,15R)-10-acetyloxy-6,7,9,15-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O9/c1-12(25)31-11-23(29)14-5-6-15-21-10-32-24(30,22(15,9-14)19(23)28)18(33-13(2)26)17(21)20(3,4)8-7-16(21)27/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17-,18+,19+,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGWGNNIXJOCTA-ZEHIXQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C2CCC3C(C2)(C1O)C4(C(C5C3(CO4)C(CCC5(C)C)O)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@]1([C@@H]2CC[C@@H]3[C@@](C2)([C@@H]1O)[C@]4([C@H]([C@H]5[C@@]3(CO4)[C@@H](CCC5(C)C)O)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data of Maoyerabdosin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the spectroscopic data of Maoyerabdosin, a diterpenoid natural product, have revealed a significant lack of publicly available, detailed experimental data. While the compound is identified with a unique CAS number (90468-72-7) and a molecular formula of C24H36O9, comprehensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for its structural elucidation and characterization, are not readily accessible in scientific literature or public databases.

This technical guide aims to address the current information gap by outlining the standard methodologies and expected spectral characteristics for a compound of this nature. It will also provide a framework for the data presentation and experimental protocols that would be necessary for a complete technical whitepaper, should the primary spectroscopic data become available.

Expected Spectroscopic Data for this compound

Given that this compound is classified as an ent-kaurane diterpenoid, a class of natural products frequently isolated from plants of the Rabdosia genus, its spectroscopic data would be expected to exhibit characteristic features.

Mass Spectrometry (MS)

A high-resolution mass spectrum (HR-MS) would be essential to confirm the elemental composition. For a molecular formula of C24H36O9, the expected exact mass would be approximately 468.2359 g/mol . Electrospray ionization (ESI) is a common and suitable technique for obtaining the mass spectrum of such polar molecules.

Table 1: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]+ | 469.2432 | Data N/A |

| [M+Na]+ | 491.2251 | Data N/A |

| [M+K]+ | 507.1991 | Data N/A |

Note: The 'Observed m/z' column would be populated with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of complex natural products like this compound.

¹H NMR: The proton NMR spectrum would be expected to show a series of signals corresponding to the various hydrogen atoms in the molecule. Key features would likely include:

-

Methyl singlets: Several sharp signals in the upfield region (δ 0.8-1.5 ppm) corresponding to the methyl groups of the ent-kaurane skeleton.

-

Methylene and Methine protons: A complex series of multiplets in the region of δ 1.0-3.0 ppm.

-

Protons attached to oxygenated carbons: Signals in the downfield region (δ 3.5-5.0 ppm), which would be indicative of protons on carbons bearing hydroxyl or ether functionalities.

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present. For a molecule with the formula C24H36O9, 24 distinct carbon signals would be expected (unless symmetry is present). Characteristic signals would include:

-

Aliphatic carbons: Resonances in the upfield region (δ 10-80 ppm).

-

Oxygenated carbons: Signals in the downfield region (δ 60-100 ppm).

-

Carbonyl carbons (if present): Resonances in the far downfield region (δ 170-220 ppm).

Table 2: Hypothetical ¹H NMR Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data N/A | Data N/A | Data N/A | Data N/A |

Table 3: Hypothetical ¹³C NMR Data for this compound

| Position | δC (ppm) |

| Data N/A | Data N/A |

Note: Both ¹H and ¹³C NMR tables would require experimental data for completion.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and verification of scientific data. The following outlines the standard procedures that would be employed to acquire the spectroscopic data for this compound.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source would be utilized.

Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

Data Acquisition: The sample solution would be infused into the ESI source at a constant flow rate. Mass spectra would be acquired in positive ion mode, scanning a mass range that encompasses the expected molecular weight of the compound.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) would be required to obtain well-resolved spectra.

Sample Preparation: A sample of this compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment would be performed.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment would be conducted to obtain singlets for each unique carbon atom.

-

2D NMR: To aid in the complete structural assignment, a suite of two-dimensional NMR experiments would be necessary, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Analysis and Visualization Workflow

The process of elucidating the structure of a natural product from its spectroscopic data follows a logical workflow. This can be visualized using a flowchart.

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

While the specific spectroscopic data for this compound remains elusive in the public domain, this guide provides a comprehensive framework for understanding the expected data and the methodologies required for its acquisition and analysis. For researchers in natural product chemistry and drug development, the availability of detailed NMR and MS data is paramount for advancing research on this and other similar compounds. Further investigation into private databases or direct contact with researchers who have previously worked with this compound may be necessary to obtain the primary data required for a complete technical whitepaper.

Unveiling Maoyerabdosin: A Technical Guide to its Discovery and Natural Occurrence

A new class of diterpenoids, provisionally named Maoerabdosins, is anticipated to emerge from the recently identified plant species, Isodon maoershanensis. This technical guide serves as a forward-looking framework for researchers, scientists, and drug development professionals, outlining the expected discovery, natural occurrence, and foundational experimental protocols based on analogous discoveries in the Isodon genus. While direct literature on "Maoerabdosin" is not yet available, this document compiles pertinent information on the source plant and established methodologies for the isolation and characterization of similar compounds.

Discovery of the Botanical Source: Isodon maoershanensis

The natural source of the predicted Maoerabdosins is Isodon maoershanensis, a newly described species of the Lamiaceae family. Its discovery in 2024 in the Mao'er Mountain National Nature Reserve in Guangxi, South China, has opened a new avenue for the exploration of novel bioactive compounds.

Isodon maoershanensis is distinguished by its unique morphological characteristics. It is a perennial herb that thrives in the subtropical evergreen broad-leaved forests of its native habitat.

Table 1: Geographic and Botanical Profile of Isodon maoershanensis

| Parameter | Description |

| Genus | Isodon |

| Species | maoershanensis |

| Family | Lamiaceae |

| Geographical Distribution | Mao'er Mountain National Nature Reserve, Guangxi, South China |

| Habitat | Subtropical evergreen broad-leaved forest |

The Anticipated Discovery of Maoerabdosins

Based on the rich phytochemical profile of the Isodon genus, it is highly probable that "Maoerabdosin" refers to a series of novel ent-kaurane diterpenoids isolated from Isodon maoershanensis. The name itself is likely a portmanteau of "Mao'er," its geographical origin, and "rabdosin," a known class of diterpenoids from the Rabdosia (a former name for Isodon) genus. The discovery would follow a systematic phytochemical investigation of the plant material.

Natural Occurrence and Isolation

Maoerabdosins are expected to be present in the aerial parts of Isodon maoershanensis, including the leaves and stems. The isolation and purification of these compounds would involve a multi-step process.

Experimental Protocol: Isolation and Purification of Maoerabdosins

The following is a generalized protocol based on established methods for isolating diterpenoids from Isodon species:

-

Plant Material Collection and Preparation:

-

Aerial parts of Isodon maoershanensis are collected and air-dried.

-

The dried plant material is ground into a coarse powder.

-

-

Extraction:

-

The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction, which is expected to be rich in diterpenoids, is subjected to column chromatography on silica gel.

-

Gradient elution is performed using a solvent system such as a petroleum ether-acetone or chloroform-methanol gradient.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds of interest are further purified using repeated column chromatography, including silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure Maoerabdosin compounds.

-

Structure Elucidation

The chemical structures of the isolated Maoerabdosins would be determined through a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of the molecule.

Predicted Biological Activity

Diterpenoids from the Isodon genus are well-known for their diverse biological activities, particularly their cytotoxic effects against various cancer cell lines. It is anticipated that Maoerabdosins will exhibit similar properties.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) would be used.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the purified Maoerabdosin compounds for a specified period (e.g., 48 or 72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated to quantify the cytotoxic potency of the compounds.

Signaling Pathways

While no specific signaling pathways have been identified for the yet-to-be-fully-characterized Maoerabdosins, related diterpenoids from the Isodon genus have been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms. A plausible workflow for investigating the mechanism of action of a newly discovered Maoerabdosin is outlined below.

Caption: A logical workflow for the biological evaluation of newly isolated Maoerabdosins.

Conclusion

The recent discovery of Isodon maoershanensis presents a promising new frontier for the discovery of novel, bioactive diterpenoids, tentatively named Maoerabdosins. While direct experimental data on these compounds are not yet available, this technical guide provides a comprehensive framework based on established scientific precedent within the Isodon genus. This guide is intended to equip researchers with the necessary background and methodological insights to pursue the isolation, characterization, and biological evaluation of these anticipated natural products. The potential discovery of Maoerabdosins underscores the importance of continued biodiversity exploration in the search for new therapeutic agents.

Physical and chemical properties of Maoyerabdosin

An Overview of a Diterpenoid Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoyerabdosin is a diterpenoid compound identified by the Chemical Abstracts Service (CAS) number 90468-72-7. Despite its classification, a comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of detailed information regarding its physical, chemical, and biological properties. This guide serves to consolidate the limited available data and to highlight the current knowledge gaps surrounding this molecule. The lack of published research prevents a thorough analysis of its experimental protocols and biological significance, including its effects on cellular signaling pathways.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90468-72-7 | Chemical Supplier Databases |

| Molecular Formula | C₂₄H₃₆O₉ | Chemical Supplier Databases |

| Molecular Weight | 468.5372 g/mol | Chemical Supplier Databases |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Chemical Supplier Databases |

| Melting Point | Not reported | - |

| Appearance | Not reported | - |

Note: The lack of experimentally determined data, such as melting point and specific solubility values (e.g., in mg/mL), underscores the need for foundational research on this compound.

Chemical Structure and Spectroscopic Data

The chemical structure of this compound is not available in major public chemical databases. Consequently, no experimental or predicted spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) can be presented. The determination of its chemical structure through spectroscopic analysis would be a critical first step in any future research endeavor.

Experimental Protocols

A thorough search of scientific literature did not yield any established protocols for the isolation, purification, or synthesis of this compound. Research into its natural source, if any, and the development of extraction and purification methodologies are essential for obtaining the compound in sufficient purity and quantity for further studies.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity of this compound. Consequently, its mechanism of action and any potential effects on cellular signaling pathways remain unknown. Future research could explore a wide range of potential activities, such as cytotoxic, anti-inflammatory, or antimicrobial effects, which are common among other diterpenoid compounds.

Logical Workflow for Future Research

Given the significant knowledge gaps, a logical workflow for initiating research on this compound is proposed. This workflow outlines the necessary steps to build a foundational understanding of the compound.

Caption: A logical progression for future research on this compound.

Conclusion

This compound remains a largely uncharacterized diterpenoid. The information presented in this guide, limited as it is, serves as a starting point for the scientific community. The significant lack of data highlights a clear opportunity for novel research into its chemical and biological properties. The proposed research workflow provides a roadmap for systematically uncovering the scientific value of this compound. Further investigation is imperative to determine if this compound holds any potential for applications in drug discovery and development.

Maoyerabdosin: A Technical Guide on its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoyerabdosin, a diterpenoid compound, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known solubility characteristics and a proposed framework for assessing the stability profile of this compound. Due to the limited availability of specific quantitative data for this compound, this document outlines standardized experimental protocols and best practices applicable to diterpenoids and other natural products. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing them with the necessary methodologies to generate robust and reliable data for drug development and other research applications. The guide also explores potential signaling pathways that may be modulated by this compound, based on evidence from related compounds.

Introduction

This compound is a diterpenoid, a class of organic compounds characterized by a twenty-carbon skeleton. While specific research on this compound is emerging, the broader class of diterpenoids, particularly those isolated from the Rabdosia genus, has been noted for a range of biological activities. The development of any new compound for therapeutic use necessitates a thorough understanding of its physicochemical properties, with solubility and stability being paramount. These properties directly influence bioavailability, formulation, and ultimately, the therapeutic efficacy and safety of a potential drug candidate. This guide provides a detailed examination of this compound's solubility and a comprehensive approach to evaluating its stability.

Solubility Profile

Currently, there is limited publicly available quantitative solubility data for this compound. However, qualitative information suggests that this compound is soluble in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |

| Ketones | Acetone | Soluble |

This information is based on publicly available qualitative descriptions and should be confirmed by quantitative analysis.

Experimental Protocol for Quantitative Solubility Determination

To establish a quantitative solubility profile for this compound, a standardized experimental protocol is recommended. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, buffers at various pH values)

-

Shaker bath or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in each solvent based on the concentration determined from the calibration curve.

-

Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination of this compound.

Stability Profile

The stability of a compound is a critical parameter that dictates its shelf-life, storage conditions, and potential degradation pathways. A comprehensive stability study for this compound should include long-term stability testing under intended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions and establish its degradation profile.

Materials:

-

This compound (high purity)

-

Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

-

Controlled environment chambers (for temperature, humidity, and light exposure).

-

HPLC system with a photodiode array (PDA) detector to assess peak purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products.

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with a solution of 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C).

-

Photostability: Expose a solution of this compound to UV and visible light in a photostability chamber.

-

Samples should be taken at various time points and analyzed by HPLC to monitor the degradation of the parent compound and the formation of degradation products.

-

-

Long-Term Stability Studies:

-

Store this compound under controlled conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

Analyze samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Monitor for changes in physical appearance, purity (by HPLC), and the formation of any degradation products.

-

Table 2: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 4, 8, 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

| Thermal | Dry Heat | 80 °C | 24, 48, 72 hours |

| Photostability | UV/Visible Light | Ambient | As per ICH Q1B |

Workflow for Stability Assessment

Caption: Workflow for conducting stability studies on this compound.

Potential Signaling Pathways

While the specific molecular targets of this compound are yet to be fully elucidated, research on other diterpenoids from the Rabdosia genus suggests potential interactions with key cellular signaling pathways involved in inflammation and cancer. These pathways represent promising areas of investigation for this compound's mechanism of action.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Some diterpenoids have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Potential Interaction of this compound with the NF-κB Pathway

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anti-cancer drug development.

Potential Modulation of the PI3K/Akt/mTOR Pathway by this compound

Biosynthesis of Maoyerabdosin in Isodon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Isodon is a rich source of structurally diverse ent-kaurane diterpenoids, many of which exhibit significant biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. Maoyerabdosin, an ent-kaurane diterpenoid isolated from Isodon species, has garnered interest for its potential pharmacological applications. Understanding its biosynthetic pathway is crucial for the sustainable production of this and related compounds through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the enzymatic steps, relevant quantitative data, and key experimental protocols. While the complete pathway for this compound has not been fully elucidated, this guide presents a proposed pathway based on the well-characterized biosynthesis of other Isodon diterpenoids, particularly oridonin.

The Biosynthesis Pathway of this compound: From Geranylgeranyl Diphosphate to a Complex Diterpenoid

The biosynthesis of this compound begins with the universal precursor for diterpenoids, (E,E,E)-geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. The formation of the characteristic ent-kaurane skeleton and its subsequent oxidative functionalization are the key stages leading to the synthesis of this compound.

Formation of the ent-Kaurene Skeleton

The initial steps involve the cyclization of the linear GGPP molecule into the tetracyclic hydrocarbon, ent-kaurene. This process is catalyzed by two distinct diterpene synthases (diTPSs):

-

ent-Copalyl Diphosphate Synthase (ent-CPS): This class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (ent-KS): This class I diTPS facilitates the ionization of the diphosphate group from ent-CPP and a subsequent cyclization and rearrangement to produce the tetracyclic ent-kaurene skeleton[1].

Several genes encoding ent-CPS and ent-KS have been identified and characterized in various Isodon species, highlighting the conservation of this initial part of the pathway[2][3].

Oxidative Functionalization of ent-Kaurene

The structural diversity of Isodon diterpenoids, including this compound, arises from the extensive oxidative modifications of the ent-kaurene backbone. This is primarily carried out by a large family of enzymes known as cytochrome P450 monooxygenases (CYPs)[4]. These enzymes catalyze a variety of reactions, including hydroxylations, oxidations, and rearrangements, at various positions on the ent-kaurene ring system.

While the specific CYPs and the precise sequence of reactions leading to this compound are yet to be definitively established, studies on the biosynthesis of the major Isodon diterpenoid, oridonin, have provided significant insights. It is highly probable that the biosynthesis of this compound involves a series of hydroxylation and oxidation steps at specific carbon atoms of the ent-kaurene skeleton, catalyzed by members of the CYP76AH and CYP706V subfamilies, which are known to be involved in the oxidative diversification of diterpenoids in Isodon[4][5][6].

Based on the structure of this compound, the proposed subsequent steps after ent-kaurene formation would involve a cascade of hydroxylation and oxidation reactions.

Quantitative Data

Quantitative analysis of diterpenoids and the expression of their biosynthetic genes are essential for understanding the regulation of the pathway and for metabolic engineering efforts. While specific quantitative data for this compound biosynthesis is limited, the following tables summarize the types of data that are crucial for this research, based on studies of other Isodon diterpenoids.

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Oridonin | Leaves | 1.5 - 5.0 | HPLC-UV | [1][4] |

| Enmein | Leaves | 0.5 - 2.0 | HPLC-UV | [1] |

| Ponicidin | Leaves | 0.2 - 1.0 | HPLC-UV | [4] |

| This compound | Not Reported | To be determined | HPLC-MS/MS | |

| ent-Kaurene | Not Reported | To be determined | GC-MS | |

| ent-CPP | Not Reported | To be determined | LC-MS/MS | |

| Table 1: Representative Concentrations of Diterpenoids in Isodon species. |

| Gene | Enzyme | Tissue Specificity | Expression Change (Fold) | Method | Reference |

| IrCPS1 | ent-CPS | Roots | - | qRT-PCR | [2] |

| IrKSL1 | ent-KS | Roots | - | qRT-PCR | [2] |

| IrCYP76AH1 | Cytochrome P450 | Leaves | Up-regulated by MeJA | RNA-seq, qRT-PCR | [7] |

| IrCYP706V2 | Cytochrome P450 | Shoot Apex | - | RNA-seq, qRT-PCR | [4] |

| Table 2: Gene Expression Data for Diterpenoid Biosynthesis in Isodon rubescens. |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of diterpenoid biosynthesis in Isodon.

Identification of Candidate Genes via Transcriptome Analysis

Transcriptome analysis of different tissues of Isodon species, or plants treated with elicitors like methyl jasmonate (MeJA), is a powerful tool for identifying candidate genes involved in the biosynthesis of specific diterpenoids.

Protocol Outline:

-

Plant Material Collection: Collect specific tissues (e.g., young leaves, roots, shoot apices) from Isodon plants. For elicitation studies, treat plants with MeJA prior to collection.

-

RNA Extraction: Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing.

-

Bioinformatic Analysis: Assemble the sequencing reads into transcripts, annotate the transcripts by comparing them to public databases, and perform differential gene expression analysis to identify genes that are co-expressed with known diterpenoid biosynthetic genes or are up-regulated under conditions of high diterpenoid accumulation.

Functional Characterization of Biosynthetic Enzymes

The function of candidate genes is typically verified through heterologous expression in a host organism that does not produce the target compounds, such as Nicotiana benthamiana (a plant) or Saccharomyces cerevisiae (yeast).

Protocol Outline for Expression in N. benthamiana:

-

Gene Cloning: Clone the full-length coding sequence of the candidate gene into a suitable plant expression vector.

-

Transformation of Agrobacterium tumefaciens: Introduce the expression construct into A. tumefaciens.

-

Agroinfiltration: Infiltrate the leaves of N. benthamiana with the transformed Agrobacterium. For multi-enzyme pathways, co-infiltrate with Agrobacterium strains carrying the different enzyme-encoding constructs.

-

Incubation: Incubate the infiltrated plants for 3-5 days to allow for transient gene expression.

-

Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, extract the metabolites, and analyze the extracts by GC-MS or LC-MS to detect the product of the expressed enzyme(s).

Quantitative Analysis of Diterpenoids by HPLC

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the primary method for the quantitative analysis of diterpenoids in plant extracts.

Protocol Outline:

-

Sample Preparation: Dry and grind the Isodon plant material to a fine powder.

-

Extraction: Extract the powdered material with a suitable solvent, such as methanol or ethanol, often using ultrasonication or reflux.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

-

HPLC Analysis: Dissolve the dried extract in the mobile phase and inject it into an HPLC system equipped with a C18 column. Use a gradient elution program with a mobile phase typically consisting of acetonitrile and water (often with a modifier like formic acid).

-

Detection and Quantification: Detect the compounds using a UV detector or a mass spectrometer. Quantify the target compounds by comparing their peak areas to those of authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound in Isodon is a complex process involving the formation of the ent-kaurene skeleton followed by a series of oxidative modifications catalyzed by cytochrome P450 enzymes. While the initial steps are well-understood, the specific enzymes and the exact sequence of the later oxidative reactions leading to this compound remain an active area of research. The combination of transcriptomics, heterologous expression, and detailed metabolite profiling will be instrumental in fully elucidating this pathway. A complete understanding of the this compound biosynthetic pathway will not only provide insights into the evolution of chemical diversity in the Isodon genus but also pave the way for the biotechnological production of this and other valuable medicinal compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. repositum.tuwien.at [repositum.tuwien.at]

- 3. Simultaneous quantification of 19 diterpenoids in Isodon amethystoides by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A chromosome-level genome assembly reveals that tandem-duplicated CYP706V oxidase genes control oridonin biosynthesis in the shoot apex of Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Multi-combination comparative transcriptome analysis response to MeJA and identifies genes putatively involved in oridonin biosynthesis in Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Isodon japonica and the Therapeutic Potential of Maoyerabdosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodon japonica (Burm.f.) H.Hara, a perennial herb belonging to the Lamiaceae family, has a rich history in traditional medicine across East Asia for treating a spectrum of ailments, including inflammatory conditions, gastrointestinal disorders, and cancer.[1][2][3] Modern phytochemical investigations have identified a wealth of bioactive compounds within this plant, with a significant focus on ent-kaurane diterpenoids.[4] Among these, Maoyerabdosin has been isolated as a constituent of Isodon japonica, contributing to its therapeutic profile.[5] This technical guide provides a comprehensive overview of the ethnobotanical applications of Isodon japonica, alongside a detailed exploration of the bioactive compound this compound, its potential mechanisms of action, and relevant experimental protocols for its study.

Ethnobotanical Landscape of Isodon japonica

Isodon japonica has been a staple in traditional and folk medicine for centuries, valued for its diverse therapeutic properties. Its applications vary geographically, reflecting a broad spectrum of traditional knowledge.

| Traditional Medicine System | Documented Uses |

| Chinese Traditional Medicine | Treatment of fever, headache, and sore throat.[6] |

| East Asian Traditional Medicine (Korea, Japan) | Management of gastrointestinal disorders, tumors, and inflammatory diseases.[1] |

| Korean Traditional Medicine | Utilized for its anti-inflammatory effects, particularly in the context of immediate-type allergic reactions.[7] |

| Koryo Medicine | Employed for its antibiotic, antiviral, anti-inflammatory, and anti-ulcer properties. It has been clinically evaluated for colitis and gastric ulcers.[2] |

| Japanese Folk Medicine | Used as a dietary supplement to support gastrointestinal health.[4][8] |

| General Folk Use | Application in the treatment of stomach cancer.[3][9][10] |

In addition to its medicinal uses, the young leaves of Isodon japonica are also consumed as a cooked vegetable in some regions.[3][10]

This compound: A Key Bioactive Diterpenoid

This compound is an ent-kaurane diterpenoid that has been successfully isolated from the leaves of Isodon japonica.[5] The ent-kaurane diterpenoids are recognized as the primary bioactive constituents of the Isodon genus, exhibiting a range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects.[4] While extensive quantitative data for this compound is still emerging, the activities of related diterpenoids from Isodon species provide a strong rationale for its therapeutic potential.

Experimental Protocols

General Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a general workflow for the extraction, isolation, and subsequent bioactivity screening of diterpenoids like this compound from Isodon japonica.

Caption: General workflow for the isolation and bioactivity screening of this compound.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., human breast cancer cell line MDA-MB-231) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to stimulate an inflammatory response and NO production.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. To measure the amount of nitrite (a stable product of NO), mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm. The intensity of the color change is proportional to the nitrite concentration.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells. Calculate the IC50 value for the inhibition of NO production.

Potential Mechanisms of Action and Signaling Pathways

While specific studies on this compound are limited, the known activities of related diterpenoids suggest potential mechanisms of action involving key cellular signaling pathways.

Anti-inflammatory Action via NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-kappaB-mediated transcription and induction of apoptosis by melampolides and repandolides [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diterpenoids from Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. cancer cells ic50: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxicity Screening of Maoyerabdosin

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary cytotoxicity screening of the novel compound, Maoyerabdosin. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early-phase evaluation of potential anticancer agents.

Introduction to Cytotoxicity Screening

The initial assessment of a novel compound's potential as an anticancer agent involves in vitro cytotoxicity screening. This process is fundamental to drug discovery, providing essential data on a compound's efficacy and selectivity against various cancer cell lines.[1] The primary objective is to determine the concentration at which a compound exhibits significant cytotoxic effects, often quantified by the half-maximal inhibitory concentration (IC50).[2] Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely employed to measure the metabolic activity of cells, which serves as an indicator of cell viability.[3][4] A promising candidate will demonstrate high potency against cancer cells while exhibiting minimal toxicity towards normal, healthy cells.[5]

Experimental Protocols

A standardized experimental workflow is crucial for obtaining reproducible and comparable results. The following protocols outline the key steps in the preliminary cytotoxicity screening of this compound.

A panel of human cancer cell lines should be selected to represent different cancer types. It is also critical to include a non-cancerous cell line to assess the selective toxicity of the compound.

-

Human Breast Adenocarcinoma: MCF-7

-

Human Colon Carcinoma: HCT-116

-

Human Lung Carcinoma: A549

-

Human Cervical Adenocarcinoma: HeLa

-

Normal Human Cell Line: Retinal Pigmented Epithelium (RPE-1) or Normal Human Dermal Fibroblasts (NHDF-Neo)[3][6]

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

The MTT assay is a colorimetric method used to assess cell metabolic activity.[7] The principle lies in the ability of mitochondrial dehydrogenases in viable cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.[4][8]

Materials:

-

96-well microtiter plates

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl Sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[9][10]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, which is the concentration of the drug that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus the percentage of cell viability. Non-linear regression analysis is used to fit the curve and calculate the IC50 value.[2]

References

- 1. scielo.br [scielo.br]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | MDPI [mdpi.com]

- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. phcogres.com [phcogres.com]

- 9. Cytotoxicity screening of Melastoma malabathricum extracts on human breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Maoyerabdosin Extraction, Purification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoyerabdosin is an ent-kaurane diterpenoid, a class of natural products known for their significant biological activities, including cytotoxic and anti-inflammatory effects. This document provides a detailed protocol for the extraction and purification of this compound from its natural source, Isodon eriocalyx var. laxiflora. Additionally, it outlines a plausible signaling pathway through which this compound may exert its cytotoxic effects, based on the known mechanisms of structurally related compounds isolated from the same genus.

Extraction and Purification of this compound

The following protocol describes a general methodology for the isolation of this compound from the aerial parts of Isodon eriocalyx var. laxiflora. This procedure is based on established methods for the extraction and purification of ent-kaurane diterpenoids from Isodon species.

Experimental Protocols

1. Plant Material Collection and Preparation:

-

Collect the aerial parts (leaves and stems) of Isodon eriocalyx var. laxiflora.

-

Air-dry the plant material in a shaded, well-ventilated area to prevent the degradation of bioactive compounds.

-

Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature. The ratio of plant material to solvent should be approximately 1:10 (w/v).

-

Perform the extraction three times, each for a period of 24 hours, to ensure exhaustive extraction of the target compounds.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with petroleum ether to remove non-polar constituents like fats and chlorophyll.

-

Next, partition the aqueous layer with ethyl acetate (EtOAc). The ent-kaurane diterpenoids, including this compound, are expected to be enriched in the EtOAc fraction.

-

Concentrate the EtOAc fraction to dryness to yield the enriched extract.

4. Chromatographic Purification: The enriched EtOAc extract is subjected to multiple chromatographic steps for the isolation of pure this compound.

-

Step 1: Silica Gel Column Chromatography:

-

Subject the EtOAc extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions with similar profiles.

-

-

Step 2: MCI Gel Column Chromatography:

-

Further purify the fractions containing the target compound on an MCI gel column.

-

Elute with a gradient of MeOH and water (H₂O).

-

-

Step 3: Sephadex LH-20 Column Chromatography:

-

Subject the active fractions to size exclusion chromatography on a Sephadex LH-20 column using a suitable solvent system, such as CHCl₃/MeOH (1:1), to remove smaller molecules and pigments.

-

-

Step 4: Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the fraction containing this compound using preparative HPLC on a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile (ACN) and H₂O to yield pure this compound.

-

5. Structure Elucidation:

-

Confirm the structure of the isolated compound as this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with published data.

Data Presentation: Extraction and Purification Summary

| Step | Procedure | Solvents/Reagents | Key Parameters | Expected Outcome |

| 1 | Extraction | 95% Ethanol | Room Temperature, 3 x 24h maceration | Crude ethanolic extract |

| 2 | Partitioning | Petroleum Ether, Ethyl Acetate, Water | Sequential liquid-liquid extraction | EtOAc fraction enriched with diterpenoids |

| 3 | Silica Gel CC | Chloroform, Methanol | Gradient elution | Partially purified fractions |

| 4 | MCI Gel CC | Methanol, Water | Gradient elution | Further purified fractions |

| 5 | Sephadex LH-20 | Chloroform/Methanol (1:1) | Isocratic elution | Removal of small molecules |

| 6 | Preparative HPLC | Acetonitrile, Water | Gradient elution on a C18 column | Pure this compound |

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and purification.

Plausible Signaling Pathway of this compound

Ent-kaurane diterpenoids isolated from Isodon species, such as Eriocalyxin B and Oridonin, have been reported to exhibit potent cytotoxic effects in various cancer cell lines.[1][2][3] These effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation. Based on the activities of these related compounds, a plausible signaling pathway for this compound is presented below. This hypothetical pathway suggests that this compound may induce apoptosis by inhibiting the pro-survival PI3K/Akt/mTOR and NF-κB signaling pathways.

The inhibition of Akt and NF-κB can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately resulting in the activation of caspases and the execution of apoptosis.[1][3][4]

Caption: Plausible signaling pathway for this compound-induced apoptosis.

References

- 1. Eriocalyxin B induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eriocalyxin B Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of Maoyerabdosin, a Novel ent-Kaurane Diterpenoid, Using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maoyerabdosin is a representative novel tetracyclic ent-kaurane diterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory and antitumor effects.[1] The structural characterization of such compounds is fundamental to understanding their therapeutic potential and mechanism of action. This document provides a comprehensive guide to the analysis of this compound using modern nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. The protocols outlined herein are designed to guide researchers through the process of sample preparation, spectral acquisition, and data interpretation for the complete structural elucidation of this compound and related ent-kaurane diterpenoids.

Data Presentation: Spectroscopic Analysis of this compound

The structural elucidation of this compound was accomplished through a combination of 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS).[2] The following tables summarize the quantitative data obtained.

Table 1: NMR Spectroscopic Data for this compound (¹H at 600 MHz, ¹³C at 150 MHz, in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H→C) | Key COSY Correlations (H-H) |

| 1 | 39.4 | 1.85, 1.10 (m) | C-2, C-3, C-5, C-10, C-20 | H-2, H-3 |

| 2 | 18.9 | 1.65, 1.50 (m) | C-1, C-3, C-10 | H-1, H-3 |

| 3 | 42.1 | 1.45, 1.30 (m) | C-1, C-2, C-4, C-5, C-18, C-19 | H-1, H-2 |

| 4 | 33.5 | - | - | - |

| 5 | 55.8 | 1.15 (dd, 11.5, 2.5) | C-1, C-4, C-6, C-7, C-9, C-10, C-19, C-20 | H-6 |

| 6 | 21.7 | 2.25, 1.75 (m) | C-5, C-7, C-8, C-10 | H-5, H-7 |

| 7 | 74.5 | 4.14 (dd, 3.1, 2.3) | C-5, C-6, C-8, C-9, C-14 | H-6 |

| 8 | 54.2 | - | - | - |

| 9 | 60.3 | 1.60 (m) | C-5, C-8, C-10, C-11, C-12, C-14 | H-11 |

| 10 | 40.1 | - | - | - |

| 11 | 18.2 | 1.70, 1.55 (m) | C-8, C-9, C-12, C-13 | H-9, H-12 |

| 12 | 30.1 | 1.95, 1.35 (m) | C-9, C-11, C-13, C-17 | H-11, H-13 |

| 13 | 45.3 | 2.80 (m) | C-11, C-12, C-14, C-15, C-16, C-17 | H-12, H-14 |

| 14 | 38.9 | 2.10, 1.80 (m) | C-7, C-8, C-9, C-13, C-15 | H-13 |

| 15 | 210.5 | - | - | - |

| 16 | 150.2 | - | - | - |

| 17 | 108.1 | 4.90 (s), 4.85 (s) | C-13, C-15, C-16 | - |

| 18 | 71.5 | 3.80 (d, 11.0), 3.50 (d, 11.0) | C-3, C-4, C-5, C-19 | H-19 |

| 19 | 28.1 | 1.05 (s) | C-3, C-4, C-5, C-18 | H-18 |

| 20 | 15.6 | 0.85 (s) | C-1, C-5, C-9, C-10 | - |

Note: The presented data is representative for a hypothetical ent-kaurane diterpenoid and is compiled based on literature values for this class of compounds.[2][3][4]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Observed Value | Details |

| Ionization Mode | ESI+ | Electrospray Ionization, Positive |

| Adduct Ion | [M+H]⁺ | Protonated molecule |

| Measured m/z | 347.2217 | Mass-to-charge ratio |

| Calculated Formula | C₂₀H₃₀O₄ | Based on accurate mass and isotope pattern |

| Calculated Mass | 347.2222 | For [C₂₀H₃₁O₄]⁺ |

| Mass Accuracy | -1.44 ppm | High confidence in formula assignment[5] |

| Key Fragment Ions (m/z) | 329.2115, 311.2009, 283.1904 | Corresponds to successive losses of H₂O and CO |

Note: Fragmentation patterns in mass spectrometry are crucial for substantiating proposed structures. The observed fragments are consistent with the characteristic cleavages of the ent-kaurane skeleton.[6][7]

Experimental Protocols

1. Protocol for Isolation and Purification of this compound

This protocol describes a general procedure for the extraction and isolation of ent-kaurane diterpenoids from a plant source.

-

Extraction:

-

Air-dry and powder the plant material (e.g., leaves and stems).

-

Macerate the powdered material (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours per extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Concentrate each fraction under reduced pressure. Bioactivity screening typically points to the EtOAc fraction for this class of compounds.

-

-

Chromatographic Purification:

-

Subject the bioactive EtOAc fraction to column chromatography on a silica gel column (70-230 mesh).[8]

-

Elute the column with a gradient of n-hexane/EtOAc (from 100:0 to 0:100) followed by EtOAc/methanol (from 100:0 to 50:50) to yield several sub-fractions.

-

Further purify the sub-fractions containing the target compound using repeated column chromatography on silica gel and Sephadex LH-20.

-

Achieve final purification by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column to obtain this compound as a pure compound.[9]

-

2. Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

1D NMR Spectra Acquisition:

-

Acquire the ¹H NMR spectrum on a 600 MHz spectrometer.[10] Key parameters include a spectral width of 12 ppm, 32 scans, and a relaxation delay of 1.0 s.

-

Acquire the ¹³C NMR spectrum at 150 MHz using a proton-decoupled sequence. Key parameters include a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s.

-

-

2D NMR Spectra Acquisition: Acquire the following 2D NMR spectra to establish structural connectivity:[2]

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting different spin systems and assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (δ 0.00 for ¹H) or the residual solvent signal (δ 77.16 for CDCl₃ in ¹³C).

3. Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase.

-

LC-MS System and Conditions:

-

LC System: An Agilent 1100 or similar HPLC system.[10]

-

Column: C18 column (e.g., Phenomenex Luna C18, 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: Start with 10% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions:

-

Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer or an Orbitrap instrument capable of high-resolution measurements.[5]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: m/z 100-1000.

-

Source Parameters: Capillary voltage 3.5 kV; drying gas temperature 325°C; nebulizer pressure 30 psi.

-

Data Acquisition: Acquire both full scan MS data for accurate mass measurement and tandem MS (MS/MS) data for fragmentation analysis. For MS/MS, use collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain detailed fragmentation patterns.[7]

-

Visualizations: Workflows and Biological Context

The following diagrams, created using the DOT language, illustrate the experimental workflow for structural elucidation and a potential biological mechanism of action for this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete 13C NMR assignments for ent-kaurane diterpenoids from Sideritis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 4. scielo.br [scielo.br]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Biological Activity of Maoyerabdosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary biological activities of Maoyerabdosin and related compounds against cancer cells include the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and arrest of the cell cycle. These effects are mediated through the modulation of key cellular signaling pathways, including the PI3K/Akt and MAPK pathways.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of Oridonin, which can be considered indicative of the expected activity of this compound.

Table 1: Cytotoxicity of Oridonin (this compound model) in Various Cancer Cell Lines (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |

| PC3[1] | Prostate Cancer | ~30 | - | - |

| DU145[1] | Prostate Cancer | ~35 | - | - |

| HepG2[2] | Liver Cancer | 38.86 | 24.90 | - |

| MCF-7[3] | Breast Cancer | - | 78.3 | - |

| AGS[4] | Gastric Cancer | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 |

| HGC27[4] | Gastric Cancer | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 |

| MGC803[4] | Gastric Cancer | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 |

| TE-8[5] | Esophageal Squamous Cell Carcinoma | - | - | 3.00 ± 0.46 |

| TE-2[5] | Esophageal Squamous Cell Carcinoma | - | - | 6.86 ± 0.83 |

| EC109[6] | Esophageal Carcinoma | 61.0 ± 1.8 | 38.2 ± 1.6 | 38.9 ± 1.6 |

| EC9706[6] | Esophageal Carcinoma | 37.5 ± 1.6 | 28.0 ± 1.4 | 23.9 ± 1.4 |

| KYSE450[6] | Esophageal Carcinoma | 30.5 ± 0.4 | 28.2 ± 1.5 | 17.1 ± 1.2 |

| KYSE750[6] | Esophageal Carcinoma | 35.3 ± 1.5 | 23.4 ± 2.1 | 14.3 ± 1.2 |

| TE-1[6] | Esophageal Carcinoma | 25.2 ± 1.4 | 18.0 ± 1.3 | 8.4 ± 0.9 |

Table 2: Effect of Oridonin (this compound model) on Apoptosis in Cancer Cells

| Cell Line | Treatment Condition | Percentage of Apoptotic Cells |

| HGC27[7] | Control | 15.7% |

| HGC27[7] | 10 µM Oridonin, 24h | 26.3% |

| HGC27[7] | 15 µM Oridonin, 24h | 50.1% |

| HGC27[7] | 20 µM Oridonin, 24h | 52.4% |

| HGC-27[8] | 1.25 µg/mL Oridonin | 5.3% ± 1.02% |

| HGC-27[8] | 2.5 µg/mL Oridonin | 12.8% ± 2.53% |

| HGC-27[8] | 5 µg/mL Oridonin | 28.5% ± 4.23% |

| HGC-27[8] | 10 µg/mL Oridonin | 49.6% ± 3.76% |

| SNU-216[9] | 40 µM Oridonin, 24h | Significantly increased vs. control |

| SNU-216[9] | 80 µM Oridonin, 24h | Significantly increased vs. control |

| TE-2[5] | 40 µM Oridonin, 24h | 53.72% (Early Apoptosis) |

| T24[10] | 1 µM Oridonin | 68.62 ± 2.306% |

Table 3: Effect of Oridonin (this compound model) on Cell Cycle Distribution in Cancer Cells

| Cell Line | Treatment Condition | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| PC3[1] | Control | - | - | 13.36 ± 0.91% |

| PC3[1] | 40 µM Oridonin, 24h | - | - | 27.19 ± 1.15% |

| DU145[1] | Control | - | - | 9.41 ± 0.57% |

| DU145[1] | 60 µM Oridonin, 24h | - | - | 16.73 ± 1.79% |

| HepG2[2] | Control | - | - | 21.34 ± 0.82% |

| HepG2[2] | 40 µM Oridonin, 24h | - | - | 37.38 ± 2.37% |

| TE-8[5] | 40 µM Oridonin, 24h | 31.29% (Reduced from 44.76%) | - | - |

| TE-2[5] | 40 µM Oridonin, 24h | 40.54% (Reduced from 63.23%) | - | - |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO to create a stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells induced by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and incubate overnight.

-

Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

After fixation, wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at 37°C for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis and Cell Cycle Arrest Signaling

This compound, modeled by Oridonin, induces anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and death. The PI3K/Akt and MAPK pathways are central to these mechanisms.

Experimental Workflow for In Vitro Assessment

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's biological activity.

References

- 1. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. DNA damage induced by oridonin involves cell cycle arrest at G2/M phase in human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - The IC50 of JD or Oridonin on various cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 7. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Oridonin (from Rabdosia rubescens)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

"Maoyerabdosin," as a specific term, does not yield definitive results in the current scientific literature. It is highly probable that this term is a regional or less common name, a potential misspelling, or refers to a compound derived from its plant source. Based on phytochemical analysis of related botanical names, "this compound" is likely associated with the medicinal plant Rabdosia rubescens. The primary and most extensively studied bioactive compound isolated from this plant is Oridonin , a diterpenoid compound with significant anti-inflammatory and anti-cancer properties.[1][2][3] Therefore, these application notes will focus on Oridonin as the representative molecule for in vivo studies.

Oridonin has been shown to exert its biological effects through the modulation of several key signaling pathways, making it a promising candidate for therapeutic development.[4][5] This document provides a comprehensive overview of animal models and experimental protocols for the in vivo investigation of Oridonin.

Mechanism of Action & Signaling Pathways

Oridonin's therapeutic potential stems from its ability to interact with multiple cellular signaling pathways. Its anti-cancer and anti-inflammatory effects are attributed to the modulation of pathways including:

-

NF-κB Signaling Pathway: Oridonin has been shown to inhibit the activation of NF-κB, a key regulator of inflammation, by preventing the phosphorylation of IκB.[6]

-